molecular formula C14H15N3OS B1347788 2-(4-Phenylpiperazino)-1,3-thiazole-5-carbaldehyde CAS No. 303987-39-5

2-(4-Phenylpiperazino)-1,3-thiazole-5-carbaldehyde

Cat. No.: B1347788
CAS No.: 303987-39-5
M. Wt: 273.36 g/mol
InChI Key: IVISAIXHEPBZAH-UHFFFAOYSA-N
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Description

2-(4-Phenylpiperazino)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that features a thiazole ring fused with a piperazine moiety and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenylpiperazino)-1,3-thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-phenylpiperazine with a thiazole derivative, followed by formylation to introduce the aldehyde group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for scale. These processes often include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The choice of reagents and conditions is critical to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenylpiperazino)-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, where substituents are introduced at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed

    Oxidation: 2-(4-Phenylpiperazino)-1,3-thiazole-5-carboxylic acid.

    Reduction: 2-(4-Phenylpiperazino)-1,3-thiazole-5-methanol.

    Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-Phenylpiperazino)-1,3-thiazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Phenylpiperazino)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Phenylpiperazino)-1,3-thiazole-5-carboxylic acid
  • 2-(4-Phenylpiperazino)-1,3-thiazole-5-methanol
  • 4-(4-Phenylpiperazino)-1,3-thiazole

Uniqueness

2-(4-Phenylpiperazino)-1,3-thiazole-5-carbaldehyde is unique due to the presence of the aldehyde group, which provides a reactive site for further chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new bioactive molecules.

Properties

IUPAC Name

2-(4-phenylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c18-11-13-10-15-14(19-13)17-8-6-16(7-9-17)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVISAIXHEPBZAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=C(S3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363057
Record name 2-(4-phenylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818123
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

303987-39-5
Record name 2-(4-phenylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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